molecular formula C8H5ClIN B7941633 6-Chloro-3-iodo-1H-indole

6-Chloro-3-iodo-1H-indole

Cat. No. B7941633
M. Wt: 277.49 g/mol
InChI Key: PCPATSPUGNLZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-1H-indole is a useful research compound. Its molecular formula is C8H5ClIN and its molecular weight is 277.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-iodo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-iodo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity and Molecular Interactions : Indole derivatives, including those related to 6-Chloro-3-iodo-1H-indole, show significant biological activities like anti-tumor and anti-inflammatory properties. These properties are often linked to interactions with DNA and proteins (Geetha et al., 2019).

  • Chemical Synthesis and Functional Group Tolerance : Efficient synthetic pathways have been developed for indole derivatives, highlighting their versatility and the wide availability of substrates. This is important for exploring diverse scientific applications (Jiang et al., 2019).

  • Structural Analysis and DFT Studies : Indole derivatives are structurally diverse, and their analysis through techniques like X-ray diffraction and DFT calculations provides insights into their potential applications in various fields, including nonlinear optical (NLO) applications (Tariq et al., 2020).

  • Antifouling and Self-Polishing Properties : Indole derivatives, including those similar to 6-Chloro-3-iodo-1H-indole, have been used in the development of environmentally friendly antifouling acrylic metal salt resins. These resins show promising self-polishing and antifouling performance (Chunhua et al., 2020).

  • Role as COX-2 Inhibitors : Certain indole derivatives have been synthesized as selective cyclooxygenase 2 (COX-2) inhibitors. This is significant for their potential application in medical research, particularly in inflammation and pain management (Caron et al., 2003).

  • HIV NNRTI Development : Indole derivatives are key intermediates in the synthesis of compounds inhibiting HIV non-nucleoside reverse transcriptase, demonstrating their potential in antiviral drug development (Mayes et al., 2010).

  • Anticancer Properties : Indole derivatives have shown remarkable antiproliferative activity against various cancer cell lines, including leukemia and breast cancer. This indicates their potential as scaffolds for the design of new cancer therapies (Kazan et al., 2019).

properties

IUPAC Name

6-chloro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPATSPUGNLZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868694-20-6
Record name 6-Chloro-3-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868694-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-1H-indole (2.0 g, 13.2 mmol) and NIS (4.45 g, 19.8 mmol) in THF (60 mL) is stirred at 0° C. After completion the reaction mixture is quenched by H2O. EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords 6-chloro-3-iodo-1H-indole as a colorless powder. A mixture of 6-chloro-3-iodo-1H-indole (4.14 g, 13.2 mmol), TsCl (3.77 g, 19.8 mmol), TBAHS (672 mg, 1.98 mmol) and NaOH (16.0 g, 400 mmol) in THF (60 mL) and H2O (25 mL) is stirred at RT. After completion the reaction mixture is quenched by H2O. EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Re-crystallization from EtOAc of the residue affords the title compound as a colorless powder; ES-MS: M−H=430.0: AtRet=8.66 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.45 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-iodo-1H-indole
Reactant of Route 3
6-Chloro-3-iodo-1H-indole
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-iodo-1H-indole
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-iodo-1H-indole
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-iodo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.